Cerium(IV) sulfate tetrahydrate

概要

説明

Cerium(IV) sulfate tetrahydrate, Ce(SO4)2·4H2O, is a chemical compound with significant applications in various chemical reactions due to its properties as an inorganic solid acidic catalyst. It has been utilized in the synthesis of organic compounds and has shown to be efficient and reusable, which makes it an attractive catalyst in green chemistry .

Synthesis Analysis

The synthesis of cerium(IV) sulfate tetrahydrate can be achieved through different methods. One approach involves the use of cerium(III) as a starting material, which upon photoinduced reactions in the presence of sulfite ions and oxygen, leads to the production of cerium(IV) . Another method includes the thermal hydrolysis of cerium(IV) ammonium nitrate solutions, which results in the formation of cerium(IV) oxide nanoparticles that can undergo further reactions to yield cerium(IV) sulfate .

Molecular Structure Analysis

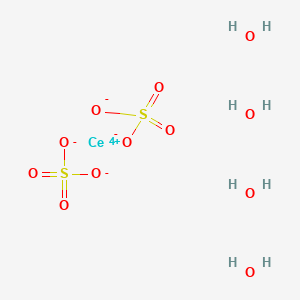

The molecular structure of cerium(IV) sulfate tetrahydrate is characterized by the presence of CeO7 polyhedra and SO4 tetrahedra. These units are interconnected to form various structural motifs, such as open-framework structures with one-dimensional channels . The presence of water molecules in the structure is also significant, as they participate in hydrogen bonding and contribute to the overall stability of the compound .

Chemical Reactions Analysis

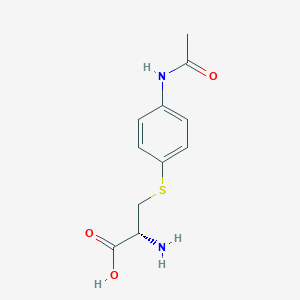

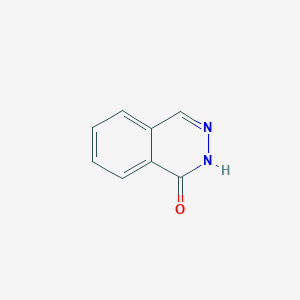

Cerium(IV) sulfate tetrahydrate has been shown to catalyze a variety of chemical reactions. It promotes the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives under solvent-free conditions, which are advantageous for their high yields and short reaction times . Additionally, it is involved in the oxidative cyclization of quinones with olefins, demonstrating good functional-group tolerance and scalability . The compound also serves as a catalyst for the protection of aldehydes as 1,1-diacetates, offering a green and efficient method for this transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of cerium(IV) sulfate tetrahydrate are closely related to its applications in catalysis and synthesis. Its solid acidic nature is crucial for its catalytic activity, and its ability to be recovered and reused multiple times without significant loss of activity is particularly valuable for sustainable chemical processes . The compound's crystalline structure, which includes water of hydration, is important for its stability and reactivity .

科学的研究の応用

Catalysis in Organic Synthesis

Cerium (IV) sulfate tetrahydrate is noted for its role as an efficient, reusable, and heterogeneous catalyst in organic synthesis. It has been used in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives under solvent-free conditions, offering advantages like high yields, short reaction times, and the absence of harmful organic solvents. It also promotes the oxidative coupling–[3+2] cyclization of quinones with olefins, showcasing good functional-group tolerance and scalability (Davoodnia et al., 2014), (Kazemi et al., 2018), (Ji-Wang Fang et al., 2017).

Nanoparticle Formation and Agglomeration

In the field of materials science, cerium(IV) sulfate tetrahydrate plays a role in the preparation and spherical agglomeration of crystalline cerium(IV) oxide nanoparticles. The salt's ability to influence the crystallite size and morphology of synthesized particles is notable, contributing significantly to advancements in nanotechnology (Hirano et al., 2004).

Surface and Bulk Chemical Analysis

The compound is also valuable in the thermal decomposition of rare earth sulfates to their corresponding oxides, offering insights into surface and bulk chemical composition and elemental composition during various stages of thermal decomposition (Poston et al., 2003).

Inorganic Chemistry and Oxidation Reactions

Cerium (IV) sulfate tetrahydrate's role extends to acting as an efficient and reusable inorganic catalyst for the protection of aryl aldehydes and in various oxidation reactions, emphasizing its importance in the realm of inorganic chemistry and organic transformations (Saburi et al., 2011), (Binnemans, 2006), (He & Horiuchi, 1999).

Safety And Hazards

Cerium(IV) sulfate tetrahydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Cerium(IV) sulfate tetrahydrate is intensely studied due to the widespread use of cerium(IV) in various fields of chemistry and technology as a catalyst for numerous reactions, a complexing agent, and a one-electron oxidizing agent . Of particular interest is the oxidation of dicarboxylic acids by cerium(IV) sulfate in the context of the actively explored Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions .

特性

IUPAC Name |

cerium(4+);disulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2H2O4S.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H2,1,2,3,4);4*1H2/q+4;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXSQFDSPVYJOM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(IV) sulfate tetrahydrate | |

CAS RN |

10294-42-5 | |

| Record name | Ceric sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceric sulfate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERIC SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SAX34B8JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。